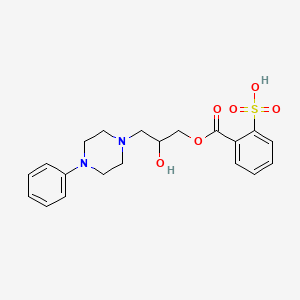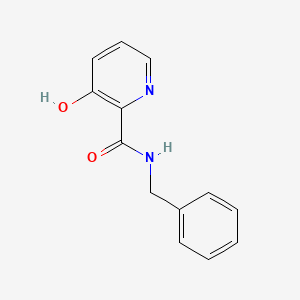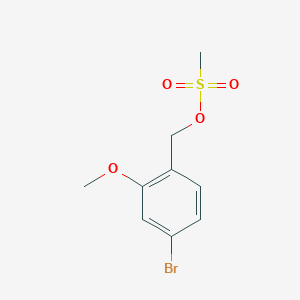
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an ethane-1,2-diamine backbone with an aminoethyl group and is esterified with dimethyl pentanedioate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate typically involves the reaction of ethane-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with dimethyl pentanedioate to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Similar structure but lacks the esterified pentanedioate group.
Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Ethylenediamine: Simplest form with only two amino groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is unique due to its esterified structure, which imparts different chemical and physical properties compared to its analogs. This esterification enhances its solubility and reactivity, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
50883-96-0 |
|---|---|
Molekularformel |
C11H25N3O4 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate |
InChI |
InChI=1S/C7H12O4.C4H13N3/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;7H,1-6H2 |
InChI-Schlüssel |
KTWNSLUBCMZTNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC(=O)OC.C(CNCCN)N |
Verwandte CAS-Nummern |
50883-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)





![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)


![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
